(3S)-3-(azetidine-1-carbonyl)piperidine
Overview
Description
(3S)-3-(azetidine-1-carbonyl)piperidine is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Building Blocks for Drug Discovery
(Feskov et al., 2019) explored 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, designed and synthesized as advanced building blocks for drug discovery. They demonstrated the increased conformational flexibility of these compounds, suggesting their potential utility in lead optimization programs.
Agonists for Human β3 Adrenergic Receptor
(Sum et al., 2003) investigated piperidine, pyrrolidine, and azetidine sulfonamides as linkers in designing novel human beta(3) adrenergic receptor agonists. Their study identified specific azetidine and piperidine derivatives as potent agonists with good selectivity.
Stereoselective Synthesis of Cis-3,4-Disubstituted Piperidines
(Mollet et al., 2011) focused on the reactivity of 2-(2-mesyloxyethyl)azetidines for the first time, leading to the stereoselective preparation of various 4-substituted piperidines. This approach offered an alternative for preparing valuable templates in medicinal chemistry.
Carbon Dioxide Insertion in Azetidine Reaction
(Shi et al., 2000) discovered an unexpected carbon dioxide insertion in the reaction of trans-2,4-disubstituted azetidine with specific chlorides. This simple reaction process is related to carbon dioxide fixation without a metal catalyst, showcasing a potential application in environmental chemistry.
Design and Synthesis of Novel Human β3 Adrenergic Receptor Agonists
(Sum et al., 2003) examined cyclic amine sulfonamides, including azetidine, in the design and synthesis of novel human beta(3) adrenergic receptor agonists. This study indicated the effectiveness of these compounds in drug design for specific receptor targeting.
Applications in Synthesis and Pharmacology
(Mollet et al., 2013) developed a method to transform azetidines into novel 5,5-dimethylpiperidin-4-ones through a ring expansion-oxidation protocol. This method's versatility is valuable in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
azetidin-1-yl-[(3S)-piperidin-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFRAZPIYIRQB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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